2-Amino-3,5,6-trifluoroterephthalonitrile
CAS No.: 133622-66-9
Cat. No.: VC21182969
Molecular Formula: C8H2F3N3
Molecular Weight: 197.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133622-66-9 |
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Molecular Formula | C8H2F3N3 |
Molecular Weight | 197.12 g/mol |
IUPAC Name | 2-amino-3,5,6-trifluorobenzene-1,4-dicarbonitrile |
Standard InChI | InChI=1S/C8H2F3N3/c9-5-3(1-12)7(11)8(14)4(2-13)6(5)10/h14H2 |
Standard InChI Key | JJQQOCSLHWPLLT-UHFFFAOYSA-N |
SMILES | C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)N |
Canonical SMILES | C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)N |
Introduction
Chemical Identity and Structure
2-Amino-3,5,6-trifluoroterephthalonitrile is an organic compound characterized by a benzene ring substituted with an amino group, three fluorine atoms, and two nitrile (cyano) groups. The molecular formula is C₈H₂F₃N₃ with a molecular weight of 197.12 g/mol . This compound belongs to the broader family of fluorinated aromatic nitriles and is also known by its systematic name 2-amino-3,5,6-trifluorobenzene-1,4-dicarbonitrile .
The structural features of this compound include a benzene core with the following substitution pattern:
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Position 1: Cyano group (-CN)
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Position 2: Amino group (-NH₂)
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Position 3: Fluorine atom
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Position 4: Cyano group (-CN)
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Position 5: Fluorine atom
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Position 6: Fluorine atom
This arrangement of functional groups contributes to its unique chemical reactivity and physical properties, making it valuable for specific synthetic applications.
Structural Relationship to Related Compounds
2-Amino-3,5,6-trifluoroterephthalonitrile is structurally related to several other fluorinated aromatic compounds. One notable relationship is with 2,3,5,6-Tetrafluoroterephthalonitrile (CAS: 1835-49-0), which differs by having a fluorine atom in place of the amino group . This structural relationship is significant because it suggests potential synthetic pathways and comparable reactivity patterns.
The compound can be considered a derivative of terephthalonitrile, where hydrogen atoms have been substituted with fluorine atoms and an amino group. This structural modification significantly alters the electronic properties of the molecule, influencing its reactivity and potential applications in various chemical processes.
Applications and Research Significance
Protein Degrader Building Blocks
One of the most significant applications of 2-Amino-3,5,6-trifluoroterephthalonitrile is its use as a building block in the synthesis of protein degraders . Protein degradation has emerged as an important therapeutic strategy in drug discovery, particularly for targeting proteins that are considered "undruggable" by conventional approaches.
The unique structural features of this compound, including the fluorine atoms and nitrile groups, make it valuable for constructing molecules with specific binding properties and reactivity profiles needed in protein degrader design.
Synthetic Intermediate
The compound serves as an important synthetic intermediate in the preparation of various fluorinated aromatic derivatives. The combination of fluorine substituents and nitrile groups provides multiple sites for further chemical modifications, making it a versatile building block in organic synthesis.
The amino group in the compound offers a reactive site for further functionalization through diazotization, coupling reactions, or conversion to other functional groups, expanding its utility in the synthesis of more complex molecules.
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